
5-(2-(Benzyloxy)-5-methylphenyl)thiazol-2-amine
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Description
5-(2-(Benzyloxy)-5-methylphenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C17H16N2OS and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
The compound 5-(2-(Benzyloxy)-5-methylphenyl)thiazol-2-amine is a member of the thiazole derivative family, which has garnered significant attention due to its diverse biological activities. Thiazole compounds are known for their potential in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound includes a thiazole ring fused with a benzene moiety substituted at specific positions. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired thiazole derivative.
Table 1: Structural Overview
Component | Description |
---|---|
Molecular Formula | C16H16N2OS |
Molecular Weight | 284.37 g/mol |
Key Functional Groups | Thiazole, Amine, Benzyloxy |
Synthesis Method | Multi-step organic synthesis |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the thiazole structure can enhance its interaction with various cancer-related proteins and pathways.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the AKT and ERK pathways. These pathways are crucial for cancer cell growth and metastasis.
- Case Study : A study involving similar thiazole derivatives demonstrated that they could induce apoptosis in cancer cells while inhibiting migration and proliferation. For example, compounds with structural similarities to this compound showed IC50 values in the low micromolar range against various cancer cell lines (e.g., A431, A549) .
Anti-inflammatory Activity
Thiazole derivatives have also been recognized for their anti-inflammatory properties. The ability to modulate inflammatory cytokines such as IL-6 and TNF-α is particularly notable.
- Mechanism of Action : The compound may inhibit the release or activity of pro-inflammatory cytokines, thus reducing inflammation associated with chronic diseases.
- Research Findings : In vitro studies have indicated that certain thiazole derivatives can significantly lower cytokine levels in activated macrophages, suggesting their potential use in treating inflammatory conditions .
Antimicrobial Activity
Thiazole compounds have demonstrated antimicrobial effects against various pathogens. This includes antibacterial and antifungal activities.
- Mechanism of Action : The antimicrobial activity is often linked to the disruption of microbial cell membranes or interference with metabolic pathways.
- Case Studies : Several studies have reported on the efficacy of thiazole derivatives against resistant strains of bacteria and fungi, highlighting their potential as novel antimicrobial agents .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its development as a therapeutic agent.
Table 2: Pharmacokinetic Properties
Property | Description |
---|---|
Absorption | Moderate absorption in biological systems |
Distribution | Wide distribution due to lipophilicity |
Metabolism | Primarily hepatic metabolism |
Excretion | Renal excretion |
Toxicity Studies
Initial toxicity assessments suggest that while some thiazole derivatives exhibit cytotoxicity towards cancer cells, they maintain a favorable safety profile against normal cells at therapeutic doses . Further studies are necessary to establish comprehensive safety data.
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-(5-methyl-2-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2OS/c1-12-7-8-15(20-11-13-5-3-2-4-6-13)14(9-12)16-10-19-17(18)21-16/h2-10H,11H2,1H3,(H2,18,19) |
InChI Key |
ZYWNOZHYAPAXOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CN=C(S3)N |
Origin of Product |
United States |
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